Cas no 13954-62-6 (Benzenediazonium,4,4'-(1,2-ethenediyl)bis[3-sulfo-, chloride (1:2))
13954-62-6 structure
Product Name:Benzenediazonium,4,4'-(1,2-ethenediyl)bis[3-sulfo-, chloride (1:2)
Numero CAS:13954-62-6
MF:C14H10N4O6S2
MW:394.382400035858
CID:149174
PubChem ID:5950307
Update Time:2025-04-19
Benzenediazonium,4,4'-(1,2-ethenediyl)bis[3-sulfo-, chloride (1:2) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,4'-(vinylene)bis[3-sulphobenzenediazonium] dichloride
- 2,2'-Disulfo-4,4'-stilbenetetrazonium dichloride
- 4,4'-Stilbenebis(diazonium),2,2'-disulfo-,dichloride
- Nsc408471
- 4,4'-Stilbenebis(diazonium), 2,2'-disulfo-, dichloride
- Benzenediazonium, 4,4'-(1,2-ethenediyl)bis[3-sulfo-, dichloride
- 13954-62-6
- 4, 2,2'-disulfo-, dichloride
- Benzenediazonium,4'-(1,2-ethenediyl)bis[3-sulfo-, dichloride
- 4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium
- 2,4'-stilbenetetrazonium dichloride
- NSC-408471
- SCHEMBL12147775
- Benzenediazonium, 4,4'-(1,2-ethenediyl)bis(3-sulfo-, dichloride
- EINECS 237-733-2
- 4,4'-(Vinylene)bis(3-sulphobenzenediazonium) dichloride
- Benzenediazonium, 4,4'-(1,2-ethenediyl)bis(3-sulfo-, chloride (1:2)
- DTXSID60889595
- NSC 408471
- Benzenediazonium, 4,4'-(1,2-ethenediyl)bis[3-sulfo-, chloride (1:2)
- Benzenediazonium,4,4'-(1,2-ethenediyl)bis[3-sulfo-, chloride (1:2)
-
- Inchi: 1S/C14H8N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8H/p+2/b2-1+
- Chiave InChI: LENCUDCCCFORSC-OWOJBTEDSA-P
- Sorrisi: S(C1C=C(C=CC=1/C=C/C1C=CC(=CC=1S(=O)(=O)O)[N+]#N)[N+]#N)(=O)(=O)O
Proprietà calcolate
- Massa esatta: 463.94200
- Massa monoisotopica: 463.942
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 28
- Conta legami ruotabili: 4
- Complessità: 783
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- Superficie polare topologica: 182A^2
- XLogP3: 3
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 181.80000
- LogP: -0.51084
Benzenediazonium,4,4'-(1,2-ethenediyl)bis[3-sulfo-, chloride (1:2) Letteratura correlata
-
Maximilian Tromayer,Agnes Dobos,Peter Gruber,Aliasghar Ajami,Roman Dedic,Aleksandr Ovsianikov,Robert Liska Polym. Chem. 2018 9 3108
13954-62-6 (Benzenediazonium,4,4'-(1,2-ethenediyl)bis[3-sulfo-, chloride (1:2)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti